4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is a complex organic compound that features a thiophene ring, a pyrazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. One common method involves the following steps:
Synthesis of 5-tert-butylthiophene-2-sulfonyl chloride: This can be achieved by reacting 5-tert-butylthiophene with chlorosulfonic acid.
Formation of the sulfonylamino intermediate: The sulfonyl chloride is then reacted with 2-methylpyrazole to form the sulfonylamino intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
4-[(5-Tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the sulfonylamino and carboxylic acid groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(5-tert-butylthiophen-2-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-13(2,3)9-5-6-10(21-9)22(19,20)15-8-7-14-16(4)11(8)12(17)18/h5-7,15H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTNNUCUKZJMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.